Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate
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Overview
Description
Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate is an organic compound with the molecular formula C11H15NO4. It is a specialty chemical used in various scientific research and industrial applications. The compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and an ester functional group, which is derived from acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate typically involves the reaction of 3-hydroxypyridine with 3-bromopropyl acetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl {3-[(pyridin-2-yl)oxy]propoxy}acetate
- Methyl {3-[(pyridin-4-yl)oxy]propoxy}acetate
- Ethyl {3-[(pyridin-3-yl)oxy]propoxy}acetate
Uniqueness
Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This distinct structure allows for selective binding and modulation of specific pathways, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
90055-05-3 |
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Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
methyl 2-(3-pyridin-3-yloxypropoxy)acetate |
InChI |
InChI=1S/C11H15NO4/c1-14-11(13)9-15-6-3-7-16-10-4-2-5-12-8-10/h2,4-5,8H,3,6-7,9H2,1H3 |
InChI Key |
XVHVVWDKOMHLOP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCCCOC1=CN=CC=C1 |
Origin of Product |
United States |
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